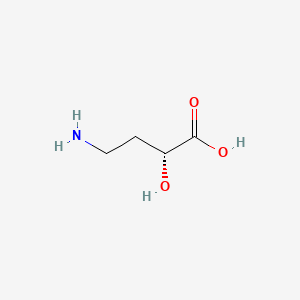

(R)-4-Amino-2-hydroxybutanoic acid

Description

Properties

IUPAC Name |

(2R)-4-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOMFWNDGNLBJ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415326 | |

| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31771-40-1 | |

| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis via Nitrile Intermediate Reduction

One established chemical method for preparing (R)-4-amino-2-hydroxybutanoic acid involves the conversion of a propionic acid derivative into a nitrile intermediate, followed by reduction to the target amino acid.

-

- A starting propionic acid compound containing a carboxamido group is reacted with an alkanoic acid anhydride (e.g., acetic anhydride) in liquid pyridine. This converts the carboxamido group into a nitrile group, yielding a nitrile intermediate.

- If the starting material contains a 2-hydroxyl group, the intermediate may have an acylated hydroxyl group, which is hydrolyzed to restore the free hydroxyl.

- The nitrile intermediate is then reduced, typically by catalytic hydrogenation, converting the nitrile to an aminomethyl group and producing the desired 4-aminobutyric acid derivative with the 2-hydroxyl group intact.

- Optional deprotection steps remove any amino-protecting groups to yield the pure this compound.

-

- Reaction medium: Liquid pyridine

- Reagents: Alkanoic acid anhydride (R2CO)2O, hydrogen gas for reduction

- Temperature and pressure: Optimized for selective nitrile formation and reduction

-

- High selectivity for the desired stereoisomer when starting from chiral precursors

- Scalable for industrial production

Reference Example :

The patent US4290972A describes this method in detail, including the stepwise conversion of a propionic acid compound to the nitrile and subsequent reduction to this compound.

Biocatalytic Synthesis Using Aldolases and Transaminases

A highly stereoselective and environmentally friendly approach employs enzyme cascades combining aldolases and transaminases to synthesize this compound from simple starting materials.

-

- A class II pyruvate aldolase from Escherichia coli catalyzes an aldol reaction between pyruvate and formaldehyde, forming a 4-hydroxy-2-oxo acid intermediate.

- This intermediate undergoes stereoselective transamination catalyzed by an (R)-selective pyridoxal phosphate-dependent transaminase, converting the keto group to an amino group and yielding this compound.

- The reaction is performed in a one-pot cyclic cascade, with alanine serving as the amino donor.

Reaction Conditions and Performance :

- Buffer: 50 mM sodium phosphate, pH 7.0

- Substrate concentrations: Formaldehyde up to 1.4 M, alanine as amino donor

- Product concentration: ≥0.4 M (approx. 40 g/L)

- Yields: 86% to >95%

- Enantiomeric excess (ee): >99% for the (R)-enantiomer

- Productivity: >80 g L⁻¹ d⁻¹

-

- High stereoselectivity and enantiopurity

- Use of inexpensive and readily available starting materials (formaldehyde and alanine)

- Mild reaction conditions and environmentally benign process

Reference Example :

Hernandez et al. (2017) demonstrated this systems biocatalysis approach, achieving high yields and enantiopurity in the synthesis of this compound.

Synthesis from (2S,4R)-4-Hydroxyproline Esters

Another chemical route involves the transformation of chiral hydroxyproline esters into this compound.

-

- The hydrochloride salt of the methyl or ethyl ester of (2S,4R)-4-hydroxyproline is treated with alkali metal methoxide or ethoxide to release the free ester.

- Subsequent steps convert the hydroxyproline ester into this compound through selective chemical transformations, preserving the stereochemistry.

- This method provides a relatively simple and economical pathway from a commercially available chiral starting material.

-

- High yield and stereochemical fidelity

- Economical and scalable for pharmaceutical applications

Reference Example :

The patent US4886908A outlines this method, emphasizing its efficiency and pharmacological relevance.

Summary Table of Preparation Methods

Research Findings and Process Optimization

- The biocatalytic method shows excellent tolerance to high formaldehyde concentrations (up to 1.4 M), enabling high substrate loading and productivity.

- The enzymatic cascade benefits from substrate recycling and mild conditions, reducing by-products and improving overall efficiency.

- Chemical methods require careful control of reaction conditions, particularly during nitrile formation and reduction, to preserve stereochemistry and avoid side reactions.

- Use of chiral hydroxyproline esters leverages existing chiral pools, simplifying stereochemical control in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(R)-4-Amino-2-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-oxo-4-aminobutyric acid.

Reduction: Reduction reactions can convert it into 4-amino-2-hydroxybutyric acid.

Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: 2-oxo-4-aminobutyric acid.

Reduction: 4-amino-2-hydroxybutyric acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(R)-4-Amino-2-hydroxybutanoic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the biosynthesis of certain neurotransmitters.

Medicine: Research is ongoing into its potential use as a therapeutic agent for neurological disorders.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (R)-4-Amino-2-hydroxybutanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism and may influence neurotransmitter pathways by modulating the activity of enzymes such as glutamate decarboxylase.

Comparison with Similar Compounds

Position of Functional Groups

- This compound: The C4 amino group mimics GABA (4-aminobutanoic acid), enabling competitive binding in neurotransmitter transporter studies . The C2 hydroxyl enhances hydrogen-bonding capacity, critical for blocking AMEs in plazomicin .

- Analogues with -NH₂ at C2: Compounds like (R)-2-Amino-4-(ethylthio)butanoic acid prioritize -NH₂ at C2, reducing GABA-like activity but introducing sulfur-based reactivity (e.g., thioether bonds) .

Stereochemical Impact

- The (R)-configuration at C2 in the target compound ensures optimal spatial arrangement for enzyme inhibition, as seen in plazomicin’s resistance to AAC(3) .

Substituent Effects

- Hydrophobic vs. Polar Groups: The ethylthio group in (R)-2-Amino-4-(ethylthio)butanoic acid increases hydrophobicity, altering solubility and membrane permeability compared to the polar hydroxyl group in the target compound .

- Aromatic vs. Aliphatic Chains: The 4-hydroxyphenyl substituent in (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid may enable π-π stacking interactions, useful in peptide design or receptor binding .

Thermal Stability in Material Science

- Oligoamides derived from this compound exhibit higher thermal stability than thiolactone-based polymers, attributed to the rigid hydroxybutanoic acid backbone and hydrogen-bonding networks .

Biological Activity

(R)-4-Amino-2-hydroxybutanoic acid, also known as (R)-Gabobutin, is a chiral amino acid with significant biological activity, particularly in the central nervous system. Its structure consists of an amino group, a hydroxyl group, and a butanoic acid backbone, which positions it as a crucial compound in various biochemical pathways and potential therapeutic applications.

Target Receptors

this compound primarily interacts with the NMDA receptors and GABA receptors . It acts as an antagonist at NMDA receptors, which play a vital role in excitatory neurotransmission by modulating glutamate release. Additionally, it functions as a modulator of the GABAergic system—specifically enhancing the activity at GABA receptors while having effects on GABA receptors.

Biochemical Pathways

This compound is involved in several critical biochemical pathways:

- Glutamatergic System : It influences glutamate release, thereby impacting neuronal excitability and synaptic plasticity.

- Energy Metabolism : It may also play a role in metabolic pathways related to energy production and amino acid synthesis, suggesting its potential utility in metabolic disorders.

Pharmacokinetics

This compound is characterized by rapid absorption and distribution within biological systems. Its hydrochloride form enhances solubility, facilitating its biological activity. The compound's stability under physiological conditions allows for prolonged effects on cellular function, although degradation may occur over extended periods.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling : It modulates the activity of specific kinases involved in cell signaling pathways, affecting cellular responses to stimuli.

- Gene Expression : It can impact gene expression by serving as a precursor for other bioactive molecules, thus influencing numerous physiological processes.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as enhanced metabolic processes and improved cellular function have been observed.

- High Doses : Conversely, high doses may lead to toxicity and disruptions in cellular homeostasis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Potential Applications

Due to its biological activities, this compound is being researched for various therapeutic applications:

- Neurological Disorders : Its modulation of neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy and anxiety disorders.

- Metabolic Disorders : Insights into its role in energy metabolism suggest possible applications in metabolic syndrome management.

Q & A

Q. What are the standard synthetic routes for (R)-4-Amino-2-hydroxybutanoic acid, and how do reaction conditions influence enantiomeric purity?

The synthesis of this compound typically employs two primary methodologies:

- Asymmetric catalysis : Chiral catalysts (e.g., Rhodium-BINAP complexes) enable stereoselective hydrogenation of α-keto precursors, achieving enantiomeric excess (ee) >95% under optimized conditions (40–60°C, 5–10 bar H₂) .

- Enzymatic resolution : Racemic mixtures are treated with stereospecific enzymes (e.g., lipases), selectively hydrolyzing the undesired (S)-enantiomer. This method yields (R)-enantiomers with >99% purity after recrystallization .

Critical parameters : Temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst loading directly impact reaction kinetics and ee. For industrial-scale production, fermentation using genetically modified E. coli strains has been explored .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR spectroscopy : -NMR (D₂O, 400 MHz) reveals characteristic signals at δ 3.75 ppm (C2-OH) and δ 1.60–1.85 ppm (C3-CH₂) . -NMR confirms the carboxylate carbon at δ 175.3 ppm.

- HPLC analysis : Chiral columns (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) resolve enantiomers, with retention times of 8.2 min (R) and 9.5 min (S) .

- Mass spectrometry : ESI-MS (negative mode) shows a molecular ion peak at m/z 118.1 [M-H]⁻, consistent with the molecular formula C₄H₉NO₃ .

Q. What role does this compound play in GABA-related biochemical pathways?

this compound is a γ-aminobutyric acid (GABA) derivative with potential neuromodulatory activity. In vitro studies suggest it binds to GABA-B receptors, inhibiting cAMP production in neuronal cells (IC₅₀ = 12 µM). Its hydroxyl group enhances water solubility, making it a candidate for blood-brain barrier penetration studies .

Advanced Research Questions

Q. How can researchers optimize asymmetric catalytic systems for this compound synthesis to achieve >99% enantiomeric excess?

Methodological steps :

Catalyst screening : Test chiral ligands (e.g., BINAP, Josiphos) with transition metals (Rh, Ru) for hydrogenation efficiency.

Solvent optimization : Polar aprotic solvents (e.g., DMF) improve substrate solubility but may reduce ee; balance with non-polar solvents (toluene).

Additive effects : Additives like KOH (0.1–0.5 M) enhance reaction rates by stabilizing intermediates .

In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Case study : A Rhodium-(R)-BINAP system achieved 98.5% ee in 12 hours at 50°C, with 0.5 mol% catalyst loading .

Q. How can contradictions in stereochemical assignments of this compound derivatives be resolved using X-ray crystallography?

Discrepancies in stereochemistry often arise from ambiguous NOESY correlations or overlapping NMR signals. Resolution steps :

Single-crystal X-ray diffraction : Co-crystallize the compound with a heavy atom (e.g., bromine) to enhance diffraction quality.

Patterson maps : Analyze Fourier transforms to confirm the absolute configuration (R vs. S).

Validation : Cross-reference with circular dichroism (CD) spectra; (R)-enantiomers exhibit a positive Cotton effect at 220 nm .

Q. What strategies exist for incorporating this compound into sequence-defined oligoamides for material science applications?

Synthetic approach :

Solid-phase synthesis : Use fluorenylmethyloxycarbonyl (Fmoc) chemistry on monodisperse supports. Couple this compound as a monomer via HBTU activation .

Depolymerization : Oligomers undergo thermal cyclization to form γ-butyrolactams, enabling recyclability (TGA decomposition onset at 280°C) .

Bidirectional growth : Link oligomers through terminal amino and carboxyl groups to create telechelic polymers for cross-linked networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (196–206°C vs. 200–203°C) for this compound?

Investigation steps :

Purity assessment : Verify sample purity via HPLC (>99%) and elemental analysis. Impurities (e.g., residual solvents) lower observed melting points .

Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect metastable crystalline forms.

Inter-lab validation : Compare results across multiple labs using standardized protocols (e.g., ASTM E794) .

Q. What experimental evidence supports the acid dissociation constant (pKa) of ± for this compound?

Methodology :

Potentiometric titration : Dissolve the compound in 0.1 M KCl, titrate with NaOH, and plot pH vs. volume to identify inflection points.

Computational validation : DFT calculations (B3LYP/6-31G*) predict pKa values within 0.2 units of experimental data .

Note : The hydroxyl group (C2-OH) exhibits a higher pKa (~9.5), confirmed by -NDR studies in D₂O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.